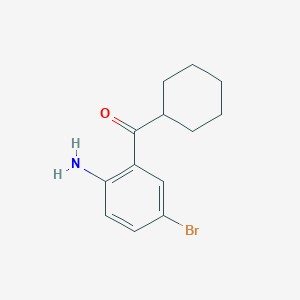![molecular formula C13H24N2O B12087006 4-(Morpholinomethyl)bicyclo[2.2.2]octan-1-amine](/img/structure/B12087006.png)
4-(Morpholinomethyl)bicyclo[2.2.2]octan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Morpholinomethyl)bicyclo[222]octan-1-amine is a bicyclic amine compound with a unique structure that includes a morpholine ring attached to a bicyclo[222]octane framework
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Morpholinomethyl)bicyclo[2.2.2]octan-1-amine typically involves the reaction of bicyclo[2.2.2]octan-1-amine with formaldehyde and morpholine. The reaction is carried out under mild conditions, often in the presence of a catalyst such as an acid or base to facilitate the formation of the morpholinomethyl group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
4-(Morpholinomethyl)bicyclo[2.2.2]octan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The morpholinomethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while substitution reactions can introduce various functional groups into the molecule.
科学的研究の応用
4-(Morpholinomethyl)bicyclo[2.2.2]octan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of biological systems and as a potential ligand for binding studies.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or catalysts.
作用機序
The mechanism of action of 4-(Morpholinomethyl)bicyclo[2.2.2]octan-1-amine involves its interaction with molecular targets through its functional groups. The morpholinomethyl group can participate in hydrogen bonding, while the bicyclic framework provides structural rigidity. These interactions can influence the compound’s binding affinity and specificity for various targets, such as enzymes or receptors.
類似化合物との比較
Similar Compounds
Bicyclo[2.2.2]octan-1-amine: This compound lacks the morpholinomethyl group and has different chemical properties and reactivity.
4-Aminobicyclo[2.2.2]octan-2-one: This compound has a similar bicyclic structure but with an amino group and a ketone functional group.
Uniqueness
4-(Morpholinomethyl)bicyclo[2.2.2]octan-1-amine is unique due to the presence of the morpholinomethyl group, which imparts distinct chemical and physical properties. This functional group enhances the compound’s solubility, reactivity, and potential for forming specific interactions with molecular targets, making it valuable for various applications in research and industry.
特性
分子式 |
C13H24N2O |
|---|---|
分子量 |
224.34 g/mol |
IUPAC名 |
4-(morpholin-4-ylmethyl)bicyclo[2.2.2]octan-1-amine |
InChI |
InChI=1S/C13H24N2O/c14-13-4-1-12(2-5-13,3-6-13)11-15-7-9-16-10-8-15/h1-11,14H2 |
InChIキー |
SMKYMOCENRNYFR-UHFFFAOYSA-N |
正規SMILES |
C1CC2(CCC1(CC2)CN3CCOCC3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


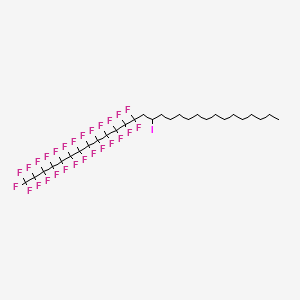
![[4,12-Diacetyloxy-1,15-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-(trifluoromethylsulfonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B12086928.png)
![5-Chloro-6,7-dihydroxy-1-methyl-6-propan-2-yl-3,9,15-trioxahexacyclo[10.7.0.02,4.02,8.08,10.013,17]nonadec-13(17)-en-16-one](/img/structure/B12086948.png)
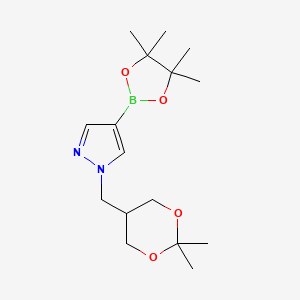

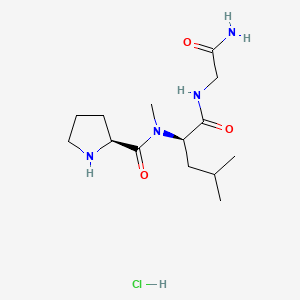

![1-[(5-Bromo-2-fluorophenyl)methyl]azetidin-3-ol](/img/structure/B12086972.png)
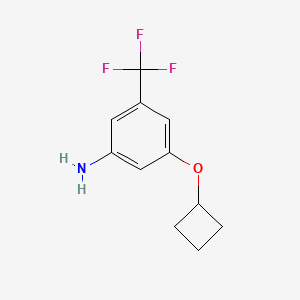

![(9H-fluoren-9-yl)methyl N-(2-{2-[2-(2-{[(1S)-1-{[(1S)-1-{[(1S)-1-{[4-(hydroxymethyl)phenyl]carbamoyl}-2-[(triphenylmethyl)carbamoyl]ethyl]carbamoyl}ethyl]carbamoyl}ethyl]carbamoyl}ethoxy)ethoxy]ethoxy}ethyl)carbamate](/img/structure/B12086985.png)


